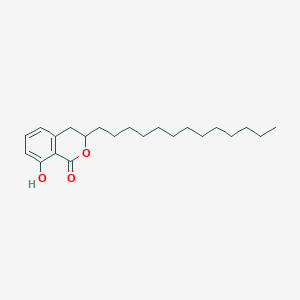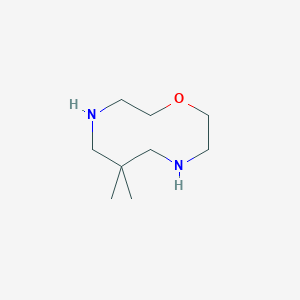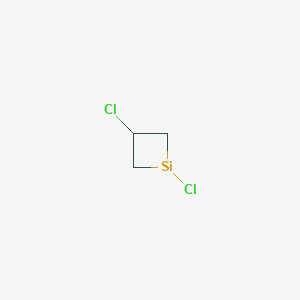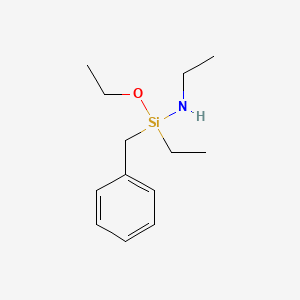
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol is an organic compound with a complex structure that includes a thian-4-ol ring substituted with dimethyl and phenoxyprop-1-enyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol typically involves multi-step organic reactions. One common method includes the aldol condensation of 3-acetyl-2,5-dimethylthiophene with 2,4,5-trimethoxybenzaldehyde in the presence of a base such as methanolic NaOH . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-ol ring to a thiane ring.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiane derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol involves its interaction with specific molecular targets. The phenoxyprop-1-enyl group can interact with enzymes or receptors, altering their activity. The thian-4-ol ring may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-1,3,4-thiadiazole: Shares the dimethyl substitution but has a different ring structure.
2,5-Dimethylthiophene: Similar in having a dimethyl-substituted thiophene ring but lacks the phenoxyprop-1-enyl group.
Uniqueness
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol is unique due to its combination of a thian-4-ol ring with both dimethyl and phenoxyprop-1-enyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
837396-07-3 |
|---|---|
Fórmula molecular |
C16H22O2S |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol |
InChI |
InChI=1S/C16H22O2S/c1-13-12-19-14(2)11-16(13,17)9-6-10-18-15-7-4-3-5-8-15/h3-9,13-14,17H,10-12H2,1-2H3 |
Clave InChI |
FBRLHYUBQFTNBN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CS1)C)(C=CCOC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)


![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)



![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)

![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)

![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
